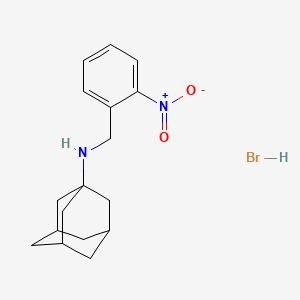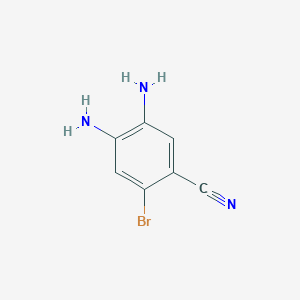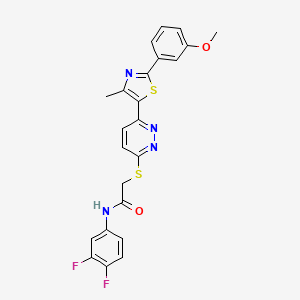
4-PYRIDINECARBOXYLIC (2,4-DICHLOROBENZYLIDENE)HYDRAZIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-PYRIDINECARBOXYLIC (2,4-DICHLOROBENZYLIDENE)HYDRAZIDE typically involves the condensation reaction between 4-pyridinecarboxylic acid hydrazide and 2,4-dichlorobenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the chemicals involved.
化学反応の分析
Types of Reactions
4-PYRIDINECARBOXYLIC (2,4-DICHLOROBENZYLIDENE)HYDRAZIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorinated positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, potentially converting the hydrazide group to an amine.
Substitution: Substituted derivatives where the chlorine atoms are replaced by other functional groups.
科学的研究の応用
4-PYRIDINECARBOXYLIC (2,4-DICHLOROBENZYLIDENE)HYDRAZIDE has several applications in scientific research:
作用機序
The mechanism of action of 4-PYRIDINECARBOXYLIC (2,4-DICHLOROBENZYLIDENE)HYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
4-Pyridinecarboxylic acid hydrazide: A simpler analog of the compound, used in various chemical and biological studies.
Uniqueness
4-PYRIDINECARBOXYLIC (2,4-DICHLOROBENZYLIDENE)HYDRAZIDE is unique due to its specific structure, which combines the pyridinecarboxylic acid hydrazide moiety with a dichlorobenzylidene group. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized research applications .
特性
CAS番号 |
144293-91-4 |
|---|---|
分子式 |
C13H9Cl2N3O |
分子量 |
294.13 g/mol |
IUPAC名 |
N-[(2,4-dichlorophenyl)methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C13H9Cl2N3O/c14-11-2-1-10(12(15)7-11)8-17-18-13(19)9-3-5-16-6-4-9/h1-8H,(H,18,19) |
InChIキー |
MCYZXLQRWHJGIT-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)Cl)C=NNC(=O)C2=CC=NC=C2 |
正規SMILES |
C1=CC(=C(C=C1Cl)Cl)C=NNC(=O)C2=CC=NC=C2 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[Cyano-(2,4-dimethoxyphenyl)methyl]-5-ethyl-4-methylfuran-2-carboxamide](/img/structure/B2578768.png)

![N-[(furan-2-yl)methyl]-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide](/img/structure/B2578771.png)


![2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-5-(furan-2-yl)-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2578777.png)


![N-Fmoc-[(1R,2S,5S)-2-amino-6,6-dimethylbicyclo[3.1.1]hept-2-yl]acetic acid](/img/structure/B2578782.png)
![N-(5-((3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)sulfonyl)thiazol-2-yl)acetamide](/img/structure/B2578783.png)




